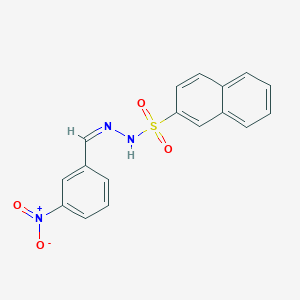![molecular formula C14H18ClN3O2S B5408446 4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5408446.png)
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride, also known as PMSF hydrochloride, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that is commonly used as a protease inhibitor to prevent the degradation of proteins during cell lysis. PMSF hydrochloride is a white crystalline powder that is soluble in water and ethanol.
作用机制
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride acts as a serine protease inhibitor by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from catalyzing the hydrolysis of peptide bonds. This compound hydrochloride is specific for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
This compound hydrochloride has no known physiological effects in humans or animals. It is not metabolized by the body and is excreted unchanged in the urine. However, this compound hydrochloride can have biochemical effects on cells and tissues. It can inhibit the activity of serine proteases in cells, which can affect cellular processes such as apoptosis, signal transduction, and protein degradation.
实验室实验的优点和局限性
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride is a widely used protease inhibitor in scientific research. It has several advantages, including its specificity for serine proteases, its irreversibility, and its stability at a wide range of pH values. However, this compound hydrochloride also has some limitations. It can be toxic to cells at high concentrations, and its irreversible binding to serine proteases can make it difficult to remove from samples. In addition, this compound hydrochloride is not effective against all types of proteases, and alternative protease inhibitors may be required for certain experiments.
未来方向
There are several future directions for the study of 4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride. One area of research is the development of new protease inhibitors with improved specificity and potency. Another area of research is the investigation of the biochemical and physiological effects of this compound hydrochloride on cells and tissues. In addition, the use of this compound hydrochloride in the study of enzyme kinetics and the characterization of enzyme inhibitors is an area of ongoing research. Finally, the development of new methods for the synthesis and purification of this compound hydrochloride may lead to improvements in its use in scientific research.
合成方法
The synthesis of 4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-(3-pyridyl)ethylamine in the presence of a base such as triethylamine. This reaction results in the formation of 4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonyl chloride, which is then treated with hydrogen chloride gas to form this compound hydrochloride.
科学研究应用
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride is widely used in scientific research as a protease inhibitor. It is commonly used to prevent the degradation of proteins during cell lysis, which is an essential step in many biochemical assays. This compound hydrochloride is also used in the purification of proteins and the analysis of protein-protein interactions. In addition, this compound hydrochloride is used in the study of enzyme kinetics and the characterization of enzyme inhibitors.
属性
IUPAC Name |
4-[2-(pyridin-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.ClH/c15-20(18,19)14-5-3-12(4-6-14)7-9-17-11-13-2-1-8-16-10-13;/h1-6,8,10,17H,7,9,11H2,(H2,15,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYXIPAEFQMDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408363.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5408365.png)
![2,5-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5408368.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5408371.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5408386.png)

amine hydrochloride](/img/structure/B5408411.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5408414.png)
![N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5408428.png)
![3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5408429.png)
![2-(4-methoxyphenyl)-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide](/img/structure/B5408450.png)
![N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5408458.png)
![3'-(aminomethyl)-5-[(4-methyl-1-piperazinyl)sulfonyl]-3-biphenylcarboxylic acid dihydrochloride](/img/structure/B5408464.png)
